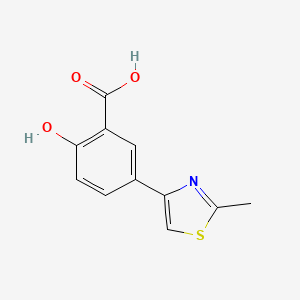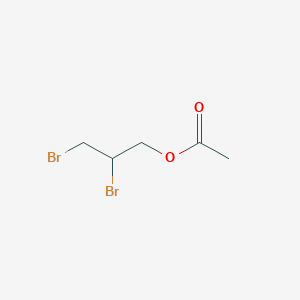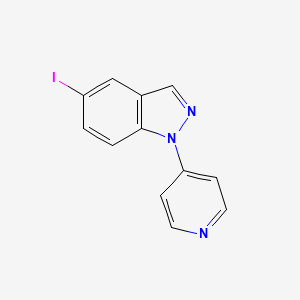![molecular formula C13H13BO2 B8693053 (4'-Methyl-[1,1'-biphenyl]-3-yl)boronic acid](/img/structure/B8693053.png)
(4'-Methyl-[1,1'-biphenyl]-3-yl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4'-Methyl-[1,1'-biphenyl]-3-yl)boronic acid: is an organoboron compound that features a boronic acid functional group attached to a phenyl ring, which is further substituted with a p-tolyl group. This compound is of significant interest in organic chemistry due to its utility in various chemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4'-Methyl-[1,1'-biphenyl]-3-yl)boronic acid typically involves the reaction of an aryl halide with a boron-containing reagent. One common method is the reaction of 3-bromo-p-toluene with a boronic ester, followed by hydrolysis to yield the boronic acid. The reaction conditions often involve the use of a palladium catalyst and a base such as potassium carbonate in an organic solvent like toluene .
Industrial Production Methods: On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for larger batch processes. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The choice of solvents and reagents is also tailored to minimize costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions: (4'-Methyl-[1,1'-biphenyl]-3-yl)boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most prominent reaction, where the boronic acid reacts with an aryl or vinyl halide in the presence of a palladium catalyst to form a biaryl compound.
Oxidation: The boronic acid group can be oxidized to form phenols or other oxygen-containing derivatives.
Substitution: The boronic acid can participate in nucleophilic substitution reactions, where the boron atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide.
Solvents: Organic solvents like toluene, ethanol, or dimethylformamide (DMF).
Major Products:
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Phenols: Formed through oxidation reactions.
Scientific Research Applications
Chemistry:
Catalysis: Used as a reagent in various catalytic processes, particularly in the formation of carbon-carbon bonds.
Synthesis of Complex Molecules: Utilized in the synthesis of pharmaceuticals and agrochemicals.
Biology and Medicine:
Drug Development: Investigated for its potential in the development of new therapeutic agents due to its ability to form stable carbon-carbon bonds.
Industry:
Material Science: Used in the synthesis of polymers and other advanced materials.
Mechanism of Action
The mechanism by which (4'-Methyl-[1,1'-biphenyl]-3-yl)boronic acid exerts its effects primarily involves its role as a nucleophile in various chemical reactions. In Suzuki-Miyaura coupling, the boronic acid undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired biaryl product . The boron atom in the boronic acid acts as an electrophile, facilitating the transfer of the aryl group to the palladium center .
Comparison with Similar Compounds
Phenylboronic Acid: Similar structure but lacks the p-tolyl group.
3-(p-Tolylcarbamoyl)phenylboronic Acid: Contains an additional carbamoyl group.
Uniqueness:
Properties
Molecular Formula |
C13H13BO2 |
|---|---|
Molecular Weight |
212.05 g/mol |
IUPAC Name |
[3-(4-methylphenyl)phenyl]boronic acid |
InChI |
InChI=1S/C13H13BO2/c1-10-5-7-11(8-6-10)12-3-2-4-13(9-12)14(15)16/h2-9,15-16H,1H3 |
InChI Key |
KPJCFIVGCAFAHO-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=CC=C1)C2=CC=C(C=C2)C)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[3,5-Dibromo-4-(bromomethyl)phenyl]methanol](/img/structure/B8692970.png)


![8-(2-Azidoacetyl)-5-(benzyloxy)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B8692982.png)
![2-[2-(pyrrolidin-1-yl)ethoxy]ethan-1-ol](/img/structure/B8692989.png)









